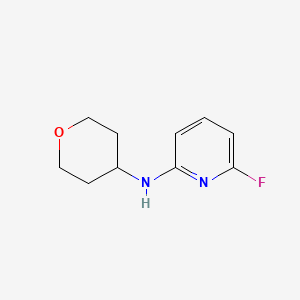

6-fluoro-N-(oxan-4-yl)pyridin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13FN2O |

|---|---|

Molecular Weight |

196.22 g/mol |

IUPAC Name |

6-fluoro-N-(oxan-4-yl)pyridin-2-amine |

InChI |

InChI=1S/C10H13FN2O/c11-9-2-1-3-10(13-9)12-8-4-6-14-7-5-8/h1-3,8H,4-7H2,(H,12,13) |

InChI Key |

MNILOZWSWYHFGF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1NC2=NC(=CC=C2)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 6 Fluoro N Oxan 4 Yl Pyridin 2 Amine and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the 6-Fluoro-N-(oxan-4-yl)pyridin-2-amine Scaffold

Retrosynthetic analysis of this compound reveals two primary disconnection points, guiding the synthetic strategy. The most logical disconnections are at the C-N bond between the pyridine (B92270) ring and the oxane moiety, and the C-F bond on the pyridine ring.

A primary retrosynthetic approach involves disconnecting the C-N bond, leading to two key synthons: a 6-fluoropyridin-2-yl electrophile and an oxan-4-amine nucleophile. This strategy relies on the formation of the crucial C-N bond in the final steps of the synthesis. An alternative disconnection targets the C-F bond, suggesting a synthetic route where the fluorine atom is introduced at a later stage, possibly through a nucleophilic fluorination reaction on a suitable precursor.

Development and Optimization of Synthetic Routes for the Pyridin-2-amine Framework

Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluoro-Pyridines

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of substituted pyridines. nih.govmasterorganicchemistry.com For the synthesis of this compound, 2,6-difluoropyridine (B73466) serves as a common starting material. The fluorine atoms activate the pyridine ring towards nucleophilic attack. The reaction with oxan-4-amine proceeds regioselectively, with the amine preferentially attacking the 2-position of the pyridine ring. stackexchange.com This regioselectivity is attributed to the electronic effects of the ring nitrogen, which stabilizes the intermediate formed during attack at the 2- and 4-positions. stackexchange.com

The reaction conditions for SNAr can be optimized to improve yields and minimize side products. Factors such as the choice of solvent, base, and reaction temperature play a crucial role. For instance, the use of a non-nucleophilic base is essential to prevent competitive reactions.

A study on late-stage functionalization of multisubstituted pyridines demonstrated that SNAr reactions on 2-fluoroheteroarenes can be conducted under mild conditions, allowing for the installation of a diverse array of functionalities. nih.gov Catalyst-free amination of 2-fluoropyridine (B1216828) with various amines has also been reported, offering an environmentally friendly approach. researchgate.netresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Ring Functionalization

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the formation of C-N bonds. nbu.ac.inorganic-chemistry.org This methodology allows for the coupling of a wide range of amines with aryl halides, including halopyridines. nbu.ac.innih.gov In the context of this compound synthesis, a 2,6-dihalopyridine (where one halogen is fluorine) can be coupled with oxan-4-amine in the presence of a palladium catalyst and a suitable ligand. nih.gov

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, influencing the reaction's efficiency and selectivity. nih.gov Various phosphine-based ligands have been developed to facilitate these transformations. nih.gov This method offers a versatile alternative to traditional SNAr reactions, especially for less reactive substrates.

Recent advancements have focused on developing more efficient and general palladium-catalyzed amination protocols. For instance, new catalyst systems have been developed that are effective for the amination of challenging substrates like aryl chlorides. organic-chemistry.org

Amination Pathways for Incorporating the N-(oxan-4-yl) Moiety

The introduction of the N-(oxan-4-yl) moiety is a key step in the synthesis. This can be achieved through direct amination of a suitable pyridine precursor. One common method involves the reaction of a 2-halopyridine with oxan-4-amine. As discussed, this can be accomplished via SNAr or palladium-catalyzed cross-coupling.

Another approach involves the reaction of pyridine N-oxides with amines. Pyridine N-oxides can be converted to 2-aminopyridines in a one-pot reaction, offering a general and efficient method for the amination of 2-unsubstituted pyridines. nih.govnih.gov

The table below summarizes various synthetic approaches for the amination of pyridine derivatives.

| Precursor | Reagent | Method | Product | Reference(s) |

| 2-Fluoropyridine | Lithium Amides | Nucleophilic Aromatic Substitution | 2-Aminopyridines | researchgate.net |

| 2-Halopyridines | Amines | Palladium-Catalyzed Amination | 2-Aminopyridines | nbu.ac.innih.gov |

| Pyridine N-oxides | Amines | One-pot Amination | 2-Aminopyridines | nih.govnih.gov |

Exploration of Catalytic Approaches in Pyridine-Based Azaheterocycle Synthesis (e.g., Metal-Free and Transition-Metal Catalysis)

The synthesis of pyridine derivatives has benefited significantly from the development of novel catalytic systems. researchgate.net Both metal-free and transition-metal catalysis have been explored to construct and functionalize the pyridine ring. researchgate.net

Transition-metal catalysis, particularly with palladium, has been extensively used for cross-coupling reactions to introduce various substituents onto the pyridine ring. numberanalytics.com Copper-catalyzed reactions have also emerged as a powerful tool for the synthesis of substituted pyridines. nih.govorganic-chemistry.org

In recent years, there has been a growing interest in metal-free catalytic systems, which offer advantages in terms of cost and environmental impact. researchgate.net Various organocatalysts and other metal-free methods have been successfully employed for the synthesis of pyridine derivatives. researchgate.net Green catalysis approaches, utilizing sustainable methods and reusable catalysts, are also gaining prominence in the synthesis of medicinally relevant N-heterocycles. mdpi.com

Modular Synthesis and Diversification Strategies for Structural Analogues of this compound

A modular approach to the synthesis of this compound allows for the rapid generation of a diverse library of structural analogues. nih.govorganic-chemistry.org This is crucial for structure-activity relationship (SAR) studies in drug discovery.

By varying the starting materials, a wide range of substituents can be introduced at different positions of the pyridine ring and the oxane moiety. For example, by using substituted 2,6-difluoropyridines or various cyclic amines, a library of analogues can be synthesized.

Late-stage functionalization techniques, such as C-H activation and fluorination, provide powerful tools for modifying the core scaffold at a late stage of the synthesis, further expanding the accessible chemical space. nih.gov The development of modular and automated synthesis platforms can significantly accelerate the discovery of new drug candidates. nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches in Heterocyclic Synthesis

The synthesis of complex heterocyclic molecules, such as this compound and its analogues, is integral to the advancement of pharmaceuticals and material science. However, traditional synthetic routes often rely on processes that are resource-intensive and generate significant environmental waste. In response, the principles of green chemistry have become a critical framework for developing more sustainable and efficient synthetic methodologies. This section explores the application of these principles to the synthesis of heterocyclic compounds, with a focus on emerging techniques that reduce environmental impact while enhancing efficiency.

Green chemistry emphasizes the design of chemical products and processes that minimize the use and generation of hazardous substances. Key principles relevant to the synthesis of fluorinated aminopyridines include maximizing atom economy, employing safer solvents, designing for energy efficiency, and utilizing catalytic reactions over stoichiometric ones. Recent research has focused on several key areas to apply these principles in practice: microwave-assisted synthesis, flow chemistry, and biocatalysis.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique offers enhanced energy efficiency by directly heating the reaction mixture, minimizing energy loss to the surrounding environment. In the context of heterocyclic synthesis, microwave irradiation has been successfully applied to produce aminopyridine and aminopyrimidine derivatives. For instance, a catalyst-free Michael addition of 2-aminopyridine (B139424) to chalcones has been achieved using microwave assistance, highlighting advantages such as short reaction times, high yields, and simple product isolation. researchgate.net

The benefits of this approach are clearly demonstrated when comparing reaction conditions and outcomes with traditional methods.

| Compound | Conventional Method (Time, hours) | Conventional Method (Yield, %) | Microwave Method (Time, minutes) | Microwave Method (Yield, %) |

|---|---|---|---|---|

| Ethyl 2-amino-6-phenyl-4-(4-(tosyloxy)phenyl)nicotinate | 10 | 75 | 5 | 88 |

| Ethyl 2-amino-6-(4-methoxyphenyl)-4-(4-(tosyloxy)phenyl)nicotinate | 12 | 72 | 7 | 85 |

| Ethyl 2-amino-6-(p-tolyl)-4-(4-(tosyloxy)phenyl)nicotinate | 11 | 74 | 6 | 86 |

| Ethyl 2-amino-6-(4-chlorophenyl)-4-(4-(tosyloxy)phenyl)nicotinate | 8 | 80 | 3 | 92 |

Continuous Flow Chemistry

Flow chemistry, where reactions are performed in a continuously flowing stream within a microreactor, offers significant advantages in safety, scalability, and efficiency. durham.ac.uk The high surface-area-to-volume ratio in these reactors allows for superior heat transfer and precise temperature control, which is crucial for managing highly exothermic reactions like certain fluorination processes. acs.org This methodology enables the safe use of hazardous reagents and the telescoping of multiple reaction steps, reducing the need for intermediate purification and minimizing solvent use. durham.ac.uk

The synthesis of fluorinated heterocycles, a key feature of the target compound, has been significantly advanced by flow chemistry. For example, a one-pot synthesis of 2-fluoroadenine (B1664080) from 2,6-diaminopurine (B158960) has been developed using a continuous flow process with hydrogen fluoride-pyridine (Olah's reagent). acs.orgresearchgate.net This approach improved both the yield and purity of the pharmaceutical intermediate while establishing a more robust and scalable process. acs.org The ability to safely handle reactive intermediates and precisely control reaction parameters makes flow chemistry a cornerstone of modern, sustainable pharmaceutical manufacturing.

Biocatalysis and Alternative Solvents

The use of enzymes and whole-cell systems in biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. bohrium.commdpi.com These reactions are typically performed in aqueous media under mild temperature and pressure conditions, drastically reducing the reliance on volatile organic solvents and energy-intensive processes. While specific biocatalytic routes to this compound are not yet established, the synthesis of amine-containing pharmaceuticals is a well-developed area for biocatalysis. bohrium.commdpi.com Enzymes such as transaminases and imine reductases are widely used for the stereoselective synthesis of chiral amines, which are common moieties in active pharmaceutical ingredients. mdpi.com

In addition to biocatalysis, the broader exploration of alternative solvents is a key aspect of green heterocyclic synthesis. While many reactions are performed under solvent-free conditions, the use of water as a reaction medium is highly desirable. nih.gov Research into the synthesis of 2-aminopyridines has demonstrated that reactions can be successfully conducted in water, although yields may vary compared to solvent-based methods. nih.gov The continued development of catalysts and reaction conditions compatible with green solvents is essential for reducing the environmental footprint of synthetic chemistry.

Structural Elucidation and Molecular Architecture of 6 Fluoro N Oxan 4 Yl Pyridin 2 Amine

Conformational Analysis of the Oxan-4-yl Substituent and its Impact on Molecular Geometry

For a 4-substituted oxane ring, the substituent's preference for an axial or equatorial orientation is governed by a balance of steric and electronic effects. Generally, bulky substituents favor the equatorial position to avoid 1,3-diaxial interactions with the ring's axial hydrogens and the lone pairs of the ring oxygen. The energy difference between the equatorial and axial conformers is known as the A-value. For monosubstituted tetrahydropyrans, the equatorial conformation is generally favored.

In the case of 6-fluoro-N-(oxan-4-yl)pyridin-2-amine, the pyridin-2-amine moiety is connected to the C4 position of the oxane ring. This substituent is expected to have a strong preference for the equatorial position to minimize steric hindrance. The orientation of the N-H bond and the plane of the pyridine (B92270) ring relative to the oxane ring will be influenced by the steric demands of the equatorial C-H bonds at the C3 and C5 positions of the oxane ring. The flexibility of the C-N bond allows for rotation, and the most stable rotamer will be one that minimizes steric clashes between the pyridine ring and the oxane ring.

The fluorine atom at the 6-position of the pyridine ring is not expected to significantly alter the conformational preference of the oxan-4-yl group directly, but it does influence the electronic properties of the pyridine ring, which could have subtle effects on the bond lengths and angles of the entire molecule.

Stereochemical Considerations and Chiral Synthesis of Related Derivatives

This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. However, the introduction of substituents on the oxane or pyridine ring could lead to the formation of chiral derivatives. For instance, substitution at the 2, 3, 5, or 6 positions of the oxane ring would create one or more stereocenters, leading to enantiomeric and diastereomeric forms.

The synthesis of specific stereoisomers of related derivatives would necessitate the use of stereoselective synthetic methods. Several strategies could be envisioned for the chiral synthesis of such derivatives:

Chiral Resolution: A racemic mixture of a chiral derivative could be separated into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral amine. The differing solubilities of the diastereomeric salts allow for their separation by crystallization, followed by the removal of the resolving agent to yield the pure enantiomers.

Asymmetric Synthesis: This approach involves the direct synthesis of a single enantiomer. For derivatives of this compound, this could be accomplished by using a chiral starting material, such as a chiral oxane derivative, or by employing a chiral catalyst or auxiliary to control the stereochemistry of a key bond-forming reaction. For example, stereoselective reduction of a ketone precursor to a chiral alcohol on the oxane ring could be a viable strategy.

The development of chiral derivatives is often crucial in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological activities and metabolic profiles.

Advanced Spectroscopic and Diffraction-Based Techniques for Structural Characterization

A combination of advanced spectroscopic and diffraction techniques is essential for the unambiguous structural elucidation of this compound and its derivatives.

NMR spectroscopy is a powerful tool for determining the connectivity and three-dimensional structure of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide detailed structural information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine and oxane rings. The protons on the pyridine ring would appear in the aromatic region, with their chemical shifts and coupling constants influenced by the fluorine and amino substituents. The protons on the oxane ring would appear in the aliphatic region. The protons at the C4 position would likely appear as a multiplet, and the protons at C2, C3, C5, and C6 would show complex splitting patterns due to their axial and equatorial environments. The N-H proton of the amine would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon atom. The carbons of the pyridine ring would appear at lower field (higher ppm) compared to the sp³ hybridized carbons of the oxane ring. The C-F coupling would be observable for the carbon atom directly attached to the fluorine.

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance for the fluorine atom, and its chemical shift would be characteristic of a fluorine atom attached to a pyridine ring.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in assigning all the proton and carbon signals unequivocally. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the through-space proximity of protons, which would be valuable for confirming the conformational preferences of the oxan-4-yl substituent.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts based on the analysis of similar structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | 6.5 - 7.0 | 105 - 115 |

| Pyridine-H4 | 7.2 - 7.8 | 135 - 145 |

| Pyridine-H5 | 6.2 - 6.7 | 100 - 110 |

| Oxane-H4 | 3.8 - 4.2 | 45 - 55 |

| Oxane-H2, H6 | 3.9 - 4.1 (eq), 3.4 - 3.6 (ax) | 65 - 75 |

| Oxane-H3, H5 | 1.8 - 2.0 (eq), 1.4 - 1.6 (ax) | 30 - 40 |

| NH | 5.0 - 6.0 | - |

| Pyridine-C2 | - | 155 - 165 |

| Pyridine-C6 | - | 160 - 170 (with C-F coupling) |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and torsional angles. While a crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into its likely solid-state conformation.

For instance, the crystal structure of 4-Methyl-N-(4-methylpyridin-2-yl)-N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine reveals that the tetrahydropyran (B127337) ring adopts a chair conformation with the pyridin-2-amine substituent in an equatorial position. researchgate.net This observation strongly supports the prediction that the oxan-4-yl group in this compound would also favor an equatorial attachment to minimize steric strain.

In a hypothetical crystal structure of this compound, one would expect to observe intermolecular hydrogen bonding involving the amine N-H group and the pyridine nitrogen atom or the fluorine atom of a neighboring molecule. These interactions play a crucial role in the packing of the molecules in the crystal lattice.

The formation of co-crystals, where the target molecule is crystallized with a second compound (a co-former), can be a valuable technique for obtaining high-quality crystals and for studying intermolecular interactions. Potential co-formers could be carboxylic acids or other molecules capable of forming strong hydrogen bonds with the aminopyridine moiety. Analysis of such co-crystals would provide further details on the preferred hydrogen bonding patterns and the conformational flexibility of the molecule.

Below is a table summarizing the expected crystallographic parameters based on analogous structures.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 110 |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Interactions | N-H···N or N-H···F hydrogen bonds |

Note: These are hypothetical values based on related structures and serve as a predictive guide.

Computational and Theoretical Investigations of 6 Fluoro N Oxan 4 Yl Pyridin 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules like 6-fluoro-N-(oxan-4-yl)pyridin-2-amine. ijcce.ac.irnih.gov DFT methods provide a balance between computational cost and accuracy, making them well-suited for studying molecules of this size. researchgate.net By solving the Schrödinger equation in an approximate manner, DFT can be used to determine a wide range of molecular properties.

DFT calculations can predict various molecular properties that are crucial for understanding the behavior of this compound. These include geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties such as the distribution of electron density. researchgate.net Key reactivity descriptors derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can also be calculated. nih.gov The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity. ijcce.ac.ir

Other important descriptors that can be computed include electronegativity, chemical hardness and softness, and the electrophilicity index. nih.gov These values provide a quantitative measure of the molecule's tendency to attract electrons, its resistance to deformation of its electron cloud, and its ability to accept electrons, respectively. Such information is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Predicted Molecular Properties and Reactivity Descriptors for this compound (Illustrative Data)

| Property | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Electronegativity (χ) | 3.85 | eV |

| Chemical Hardness (η) | 2.65 | eV |

| Chemical Softness (S) | 0.38 | eV⁻¹ |

| Electrophilicity Index (ω) | 2.80 | eV |

Note: The data in this table is illustrative and intended to represent typical values that would be obtained from DFT calculations.

Computational methods are also instrumental in exploring the potential chemical transformations of this compound. researchgate.net By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, intermediates, and transition states. rsc.org This is particularly useful for understanding the regioselectivity of reactions involving substituted pyridines. researchgate.net

For instance, theoretical calculations can help predict whether an electrophilic attack is more likely to occur at a specific position on the pyridine (B92270) ring. By calculating the energies of the transition states for different reaction pathways, researchers can determine the most kinetically favored product. These computational insights can guide the design of synthetic routes and help to optimize reaction conditions.

Molecular Docking and Ligand-Target Interaction Profiling for Putative Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org In the context of drug discovery, molecular docking is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein. nih.govnih.gov

The process involves placing the ligand in various conformations and orientations within the binding site of the protein and calculating a "docking score" that estimates the binding affinity. semanticscholar.org This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. semanticscholar.org For a compound like this compound, potential targets could include kinases, which are often implicated in diseases such as cancer. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Putative Kinase Target

| Parameter | Value |

| Binding Affinity | -8.5 kcal/mol |

| Interacting Residues | LEU83, VAL91, ALA105, LYS107 |

| Hydrogen Bonds | 1 with LYS107 |

| Hydrophobic Interactions | LEU83, VAL91, ALA105 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from a molecular docking study.

Molecular Dynamics Simulations for Conformational Sampling and Ligand Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations can offer a more dynamic and realistic view. mdpi.com MD simulations model the movement of atoms and molecules over time, allowing for the exploration of the conformational landscape of both the ligand and the protein. mdpi.comresearchgate.net

For this compound, MD simulations can be used to assess the stability of the docked pose obtained from molecular docking studies. nih.gov By simulating the behavior of the ligand-protein complex in a solvated environment, researchers can observe how the ligand adapts to the binding site and whether the key interactions are maintained over time. This provides a more rigorous assessment of the potential binding affinity and can help to refine the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the physicochemical properties that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov

For a series of analogues of this compound, a QSAR model could be developed by calculating a range of molecular descriptors (e.g., steric, electronic, and hydrophobic properties) and correlating them with experimentally determined biological activity. researchgate.net The resulting model can then be used to guide the design of new analogues with improved potency.

Cheminformatics Approaches for Virtual Screening and Compound Library Design

Cheminformatics encompasses a broad range of computational tools for storing, retrieving, and analyzing chemical information. In the context of drug discovery, cheminformatics plays a crucial role in virtual screening and the design of compound libraries. nih.gov

Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a specific biological target. researchgate.net For a target of interest for this compound, a virtual screening campaign could be initiated to identify other compounds with similar structural features or predicted binding modes. This can be an efficient way to expand the chemical space around a hit compound and identify novel scaffolds. nih.gov Furthermore, cheminformatics principles can be applied to design focused libraries of analogues of this compound for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Mechanistic Biological and Biochemical Explorations of 6 Fluoro N Oxan 4 Yl Pyridin 2 Amine and Analogues

Investigation of Molecular Targets and Their Modulation by Analogues

Analogues of 6-fluoro-N-(oxan-4-yl)pyridin-2-amine, particularly those sharing the aminopyridine core, have been investigated for their ability to interact with and modulate the activity of various protein targets, including enzymes and receptors.

The aminopyridine scaffold is a well-established pharmacophore in the design of enzyme inhibitors, particularly for protein kinases. Various derivatives have been synthesized and evaluated for their inhibitory potential against several key enzymes implicated in disease.

Kinase Inhibition: Derivatives of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as highly potent and selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). nih.govresearchgate.net These kinases are crucial regulators of the cell cycle, and their inhibition is a therapeutic strategy in certain cancers. Medicinal chemistry efforts have led to compounds with high potency against these kinases, demonstrating potent antiproliferative activities in various human cancer cell lines. nih.govresearchgate.net

Another study focused on 6-amino-2,4,5-trimethylpyridin-3-ol and related aminopyrimidine derivatives as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). One compound, in particular, demonstrated excellent selectivity for FGFR4 over other FGFR subtypes (FGFR1-3). tandfonline.com Molecular docking studies suggested that the substitution pattern on the pyridine (B92270) or pyrimidine (B1678525) ring, combined with specific substitutions on an attached phenyl ring, dictates the high activity and selectivity. tandfonline.com

N-(pyridin-3-yl)pyrimidin-4-amine analogues have also been investigated as potential inhibitors of CDK2, a kinase often dysregulated in cancer. rsc.org Computational studies have shown that these analogues can establish strong inhibitory interactions within the CDK2 active site, leading to favorable binding affinities. rsc.org

Phosphodiesterase-4 (PDE4) Inhibition: Substituted aminopyridines have been developed as potent inhibitors of phosphodiesterase type 4 (PDE4). This enzyme is involved in the inflammatory process, and its inhibition can reduce inflammation. A series of aminopyridine derivatives was created that showed significant PDE4 inhibitory activity and demonstrated anti-inflammatory effects in animal models. nih.gov

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: The 2-aminopyridine (B139424) scaffold is a key feature in a series of potent and selective inhibitors of human neuronal nitric oxide synthase (nNOS). nih.govnih.gov nNOS is a therapeutic target for various neurological disorders. Researchers have found that the 2-aminopyridine ring is crucial for key interactions with glutamate (B1630785) residues in the active site of the enzyme. nih.gov Modifications to the side chains attached to the aminopyridine core have been shown to significantly influence both potency and selectivity over other NOS isoforms. nih.govnih.gov

Interactive Data Table: Enzyme Inhibition by Aminopyridine Analogues

| Compound Class | Target Enzyme | Key Findings |

| N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines | CDK4/6 | High potency and selectivity, with potent antiproliferative activity in cancer cell lines. nih.govresearchgate.net |

| 6-Amino-2,4,5-trimethylpyridin-3-ol derivatives | FGFR4 | Excellent selectivity for FGFR4 over FGFR1-3, with activity influenced by ring substitutions. tandfonline.com |

| N-(pyridin-3-yl)pyrimidin-4-amine analogues | CDK2 | Strong inhibitory interactions and binding affinities observed in computational models. rsc.org |

| Substituted aminopyridines | PDE4 | Potent PDE4 inhibition and demonstrated in vivo anti-inflammatory activity. nih.gov |

| 2-Aminopyridine derivatives with shortened sidechains | nNOS | High potency (Ki = 48 nM for human nNOS) and selectivity over other NOS isoforms. nih.gov |

The aminopyridine moiety has also been incorporated into ligands designed to target specific G protein-coupled receptors (GPCRs) and other receptor types.

Sigma-2 (σ2) Receptor Antagonism: In an effort to develop antagonists for the sigma-2 (σ2) receptor, a potential target for cancer and Alzheimer's disease therapeutics, researchers replaced a tetralin nucleus in a known agonist with a 2-aminopyridine moiety. This modification resulted in a series of compounds with high affinity for both σ1 and σ2 subtypes but which acted as σ2 antagonists. researchgate.netnih.gov These new 2-aminopyridine derivatives are considered valuable tools for further research into sigma receptor pharmacology. researchgate.netnih.gov

Adenosine (B11128) A2B Receptor Binding: Novel fluorinated xanthine (B1682287) derivatives incorporating a 2-fluoropyridine (B1216828) moiety have been synthesized and evaluated for their affinity towards adenosine receptors. These compounds showed high binding affinity for the adenosine A2B receptor, with Ki values in the low nanomolar range (around 10 nM), and moderate selectivity over other adenosine receptor subtypes. nih.gov The adenosine A2B receptor is a target for cancer therapy and molecular imaging. nih.gov

Antimicrobial Research Focus: Deciphering Cellular and Molecular Mechanisms of Analogues

Pyridine-containing compounds are known to possess a wide range of antimicrobial properties. nih.gov The mechanisms underlying these activities are varied and depend on the specific chemical structure of the derivative.

A variety of pyridine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.

A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were recently designed and shown to exhibit significant antibacterial activity against Gram-positive bacteria, including drug-resistant strains. nih.gov The oxazolidinone class of antibiotics typically functions by inhibiting the initiation of protein synthesis. nih.gov One of the synthesized compounds showed an eight-fold stronger inhibitory effect than the antibiotic linezolid (B1675486) against certain strains. Molecular docking studies suggest a potential binding mode within the bacterial ribosome, and these compounds were also found to inhibit biofilm formation. nih.gov

Other studies on alkyl pyridinol compounds have suggested that their antibacterial mechanism against Gram-positive bacteria, such as Staphylococcus aureus, involves disruption of the bacterial membrane. mdpi.com The lipophilic nature of these compounds allows them to integrate into the cell membrane, leading to its deformation and compromising its integrity. mdpi.com

Furthermore, various 2-aminopyridine derivatives have been synthesized and shown to have antibacterial activity. For instance, certain 2-amino-3-cyanopyridine (B104079) derivatives exhibited high activity against Gram-positive bacteria like S. aureus and Bacillus subtilis. semanticscholar.org

The antifungal activity of pyridine derivatives has also been reported. Some dodecanoic acid derivatives of aminopyridines have shown good activity against Aspergillus niger and Candida albicans. nih.gov Similarly, pyridinium (B92312) salts have been investigated, though some studies have found them to have weaker antifungal activity compared to their antibacterial effects, possibly indicating different mechanisms of action. mdpi.com The precise molecular mechanisms for the antifungal activity of many pyridine derivatives are not as well-defined as their antibacterial counterparts but may involve membrane disruption or inhibition of key cellular processes. mdpi.com

Antiviral Research: Understanding the Molecular Basis of Activity for Analogues

Pyridine derivatives have been extensively reviewed as a promising scaffold for the development of antiviral agents against a wide array of viruses, including HIV, hepatitis B and C viruses (HBV, HCV), and respiratory viruses. nih.gov The mechanisms of action are diverse and target various stages of the viral life cycle. nih.gov

Reported antiviral mechanisms for different pyridine-containing heterocycles include:

Inhibition of viral enzymes: This includes reverse transcriptase, polymerase, and RNase H. nih.gov

Replication inhibition: Some compounds directly interfere with the replication of viral DNA or RNA. nih.govmdpi.com

Inhibition of viral entry or maturation: Certain derivatives can block the virus from entering host cells or prevent the proper assembly of new virions. nih.govmdpi.com

Modulation of host cell factors: Some compounds may act on host cell kinases, such as Adaptor-Associated Kinase 1 (AAK1), which are co-opted by viruses for their replication. nih.gov

For example, certain uridine (B1682114) glycoconjugates linked to aminopyridyl thioglycosides have been shown to inhibit the replication of Classical Swine Fever Virus (CSFV) and HCV. mdpi.com Their mechanism is believed to be related to the inhibition of viral replication processes within the host cell. mdpi.com

Applications as a Chemical Probe or Molecular Tool in Biological Systems Research

Analogues containing the fluoro-pyridine and aminopyridine scaffold have been extensively developed as selective inhibitors of inducible nitric oxide synthase (iNOS). nih.gov Overexpression of iNOS is implicated in the pathophysiology of numerous inflammatory diseases, making its selective inhibition a key therapeutic strategy. nih.gov The development of potent and selective iNOS inhibitors has also provided valuable chemical probes for studying the enzyme's role in biological systems.

A series of 2-amino-4-methylpyridine (B118599) analogues have been synthesized and evaluated as iNOS inhibitors. nih.govnih.gov Within this series, compounds such as 6-(2-fluoropropyl)-4-methylpyridin-2-amine were identified as having high potential to serve as positron emission tomography (PET) radiotracers for imaging iNOS activity in vivo. nih.govnih.gov The radiolabeled version, [¹⁸F]9, was evaluated in a mouse model of lipopolysaccharide-induced iNOS activation. nih.gov The study demonstrated higher tracer uptake in the lungs of the treated mice compared to controls, and this uptake could be reduced by a known iNOS inhibitor, confirming the target engagement. nih.govnih.gov Such molecular tools are invaluable for non-invasively studying iNOS expression and activity in disease models.

The selectivity of these aminopyridine-based inhibitors is a crucial feature. While some simple aminopyridines are nonselective, more elaborate substitutions can confer excellent selectivity for iNOS over the other two isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS). acs.orgescholarship.org This selectivity is critical for developing both therapeutic agents and precise molecular probes, as non-selective inhibition can lead to undesirable physiological effects. Structural studies have shown that the aminopyridine scaffold can adopt different binding modes within the enzyme's active site, allowing for the rational design of highly selective inhibitors. acs.org

The table below presents data on the iNOS inhibitory activity of representative aminopyridine analogues.

| Compound | Target Isoform | Inhibitory Activity (Ki or IC50) | Selectivity | Application Highlight |

| 6-(2-fluoropropyl)-4-methylpyridin-2-amine (9) | iNOS | Potent inhibitor nih.govnih.gov | High potential as a selective inhibitor nih.gov | Developed as a PET tracer for imaging iNOS activation nih.govnih.gov |

| 6-(3-fluoropropyl)-4-methylpyridin-2-amine (18) | iNOS | Potent inhibitor nih.govnih.gov | High potential as a selective inhibitor nih.gov | Identified as a potential PET radiotracer nih.govnih.gov |

| 6-(4-fluorobutyl)-4-methylpyridin-2-amine (20) | iNOS | Potent inhibitor nih.govnih.gov | High potential as a selective inhibitor nih.gov | Identified as a potential PET radiotracer nih.govnih.gov |

| N-substituted 2-aminopyridines | iNOS | Potent inhibition acs.org | Excellent selectivity over eNOS and nNOS acs.org | Demonstrates how substitution pattern drives selectivity acs.org |

Exploration of Macrofilaricidal Potential and Associated Mechanisms

Filarial diseases like onchocerciasis and lymphatic filariasis affect millions worldwide, and current therapies are often limited to targeting the juvenile worms (microfilariae). nih.gov There is a pressing need for new drugs with macrofilaricidal activity, meaning they can kill the adult worms responsible for the pathology. nih.govnih.gov Recent drug discovery efforts have identified aminopyridine-containing compounds as a promising class of novel macrofilaricides. nih.gov

A series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines were developed and showed potent activity in killing adult filarial worms ex vivo. nih.govdndi.org Optimization of this series led to compounds that demonstrated a remarkable reduction in adult worm burden in animal models of filariasis. nih.gov For example, compound 31 , which contains an aminopyridine motif, achieved a 97% reduction of adult L. sigmodontis worms in an infected mouse model. nih.gov This establishes a proof of principle for this chemical class in treating filarial infections.

The mechanism of action for many anti-filarial drugs is increasingly focused on the symbiotic Wolbachia bacteria that reside within the worms. These endosymbionts are essential for the worms' development, fertility, and survival. nih.gov Drugs that deplete or kill Wolbachia lead to a slow but effective macrofilaricidal effect. nih.govpublisso.de While the precise mechanism for the di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine series was not fully elucidated in the initial reports, the strategy of targeting essential worm biology is a validated approach. nih.gov Other studies have shown that repurposed drugs that induce autophagy in the worms can effectively reduce Wolbachia levels and lead to macrofilaricidal outcomes. mdpi.com This suggests a potential avenue for investigating the mechanism of novel aminopyridine macrofilaricides.

The table below summarizes the macrofilaricidal activity of a key aminopyridine-containing analogue.

| Compound Class | Example Compound | Model System | Efficacy |

| Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | 31 | L. sigmodontis-infected mice | 97% reduction in adult worm burden nih.gov |

| Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | 32 | L. sigmodontis-infected mice | 70% reduction in adult worm burden nih.gov |

Emerging Research Directions and Future Perspectives on 6 Fluoro N Oxan 4 Yl Pyridin 2 Amine

Design and Synthesis of Next-Generation Analogues for Enhanced Specificity and Potency

The rational design of next-generation analogues of 6-fluoro-N-(oxan-4-yl)pyridin-2-amine is a cornerstone of efforts to optimize its therapeutic potential. The primary objectives of these medicinal chemistry campaigns are to enhance binding affinity for the intended biological target, improve selectivity over off-targets to minimize adverse effects, and refine pharmacokinetic profiles for optimal in vivo performance.

The introduction of fluorine at the 6-position of the pyridine (B92270) ring is a strategic choice that can profoundly influence the molecule's properties. Fluorine's high electronegativity can alter the pKa of the aminopyridine nitrogen, thereby modulating its interaction with target proteins. Furthermore, a C-F bond can form favorable orthogonal multipolar interactions with protein backbones and is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Future design strategies will likely explore the impact of fluorine substitution at other positions of the pyridine ring to fine-tune these effects.

The N-(oxan-4-yl) substituent also presents numerous opportunities for modification. Altering the size and substitution pattern of this saturated heterocycle can significantly impact the compound's solubility, lipophilicity, and ability to form hydrogen bonds with the target protein. For instance, the introduction of hydroxyl or amino groups on the oxane ring could provide additional hydrogen bond donors and acceptors, potentially leading to stronger and more specific interactions.

Structure-activity relationship (SAR) studies are central to the design of these next-generation analogues. By systematically modifying different parts of the this compound scaffold and assessing the impact on biological activity, researchers can build a comprehensive understanding of the key molecular features required for optimal performance. This iterative process of design, synthesis, and testing is fundamental to the development of analogues with superior therapeutic profiles.

| Modification Strategy | Rationale | Potential Outcome |

| Varying fluorine position on the pyridine ring | Fine-tune electronic properties and metabolic stability | Enhanced potency and improved pharmacokinetic profile |

| Substitution on the oxane ring (e.g., -OH, -NH2) | Introduce additional hydrogen bonding interactions | Increased binding affinity and selectivity |

| Replacement of the oxane ring with other heterocycles | Modulate solubility, lipophilicity, and vectoral properties | Improved drug-like properties and target engagement |

| Altering the linker between the pyridine and oxane rings | Optimize spatial orientation and flexibility | Enhanced fit within the target's binding pocket |

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful new tools for the rational design of compounds like this compound. researchgate.netspringernature.com These computational approaches can significantly accelerate the identification of promising new analogues by predicting their biological activity and physicochemical properties, thereby reducing the time and cost associated with traditional trial-and-error methods.

One of the key applications of AI in this context is the development of quantitative structure-activity relationship (QSAR) models. By training machine learning algorithms on datasets of known pyridin-2-amine derivatives and their corresponding biological activities, it is possible to create models that can predict the potency of novel, untested compounds. researchgate.net These models can help prioritize which analogues to synthesize and test, focusing resources on those with the highest probability of success.

In silico screening is another powerful application of AI in the design of next-generation pyridin-2-amine derivatives. nih.gov Large virtual libraries of compounds can be rapidly screened against a computational model of the biological target to identify those with the highest predicted binding affinity. This approach allows for the exploration of a much larger chemical space than would be feasible with traditional high-throughput screening methods. Molecular docking simulations, a key component of in silico screening, can provide detailed insights into the binding mode of this compound and its analogues, highlighting key interactions with the target protein and guiding further optimization efforts. nih.gov

Furthermore, generative AI models can be employed to design entirely new molecules with desired properties. These models can learn the underlying patterns in chemical space and generate novel structures that are predicted to be active against a specific target. This de novo design approach has the potential to uncover novel chemical scaffolds that may not be accessible through traditional medicinal chemistry approaches.

| AI/ML Application | Description | Impact on Design of this compound Analogues |

| QSAR Modeling | Building predictive models that correlate chemical structure with biological activity. researchgate.net | Prioritization of synthetic targets with high predicted potency. |

| In Silico Screening | Virtually screening large compound libraries against a biological target. nih.gov | Rapid identification of novel hits from vast chemical spaces. |

| Molecular Docking | Predicting the preferred orientation of a ligand when bound to a target protein. nih.gov | Understanding binding modes and guiding structure-based design. |

| Generative Models | AI algorithms that can create new chemical structures with desired properties. | Discovery of novel and diverse pyridin-2-amine scaffolds. |

| ADMET Prediction | Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity of compounds. | Early identification of candidates with favorable drug-like properties. |

Exploration of Novel Biological Targets and Therapeutic Areas for Pyridin-2-amine Scaffolds

The pyridin-2-amine scaffold is a versatile pharmacophore that has been shown to interact with a wide range of biological targets, leading to its application in diverse therapeutic areas. nih.govmdpi.com While the specific biological targets of this compound may still be under investigation, the broader class of pyridin-2-amine derivatives has demonstrated activity against several important enzyme families and receptors.

One prominent area of investigation is in the field of oncology. Pyridin-2-amine derivatives have been developed as inhibitors of various protein kinases, which are key regulators of cell growth and proliferation and are often dysregulated in cancer. For example, compounds with this scaffold have been shown to inhibit anaplastic lymphoma kinase (ALK) and ROS1 kinase, both of which are important targets in non-small-cell lung cancer. nih.gov Additionally, cyclin-dependent kinase 8 (CDK8) has been identified as a potential target for 2-amino-pyridine derivatives in the treatment of colorectal cancer. researchgate.net

Neurological disorders represent another promising therapeutic area for pyridin-2-amine-based compounds. Neuronal nitric oxide synthase (nNOS) is an enzyme that plays a role in neurotransmission, and its overactivity has been implicated in various neurodegenerative diseases. The 2-aminopyridine (B139424) scaffold has been successfully employed in the design of potent and selective nNOS inhibitors. nih.gov

Furthermore, the pyridin-2-amine moiety is present in compounds being investigated for the treatment of infectious diseases, including neglected tropical diseases. tandfonline.com The development of new antimicrobial and antiparasitic agents is a critical global health priority, and the versatility of the pyridin-2-amine scaffold makes it an attractive starting point for the discovery of novel therapeutics in this area. The broad applicability of this scaffold is also evident in its presence in drugs targeting inflammation and other conditions. wikipedia.org

| Biological Target Class | Therapeutic Area | Examples of Pyridin-2-amine Applications |

| Protein Kinases | Oncology | ALK/ROS1 inhibitors for non-small-cell lung cancer nih.gov, CDK8 inhibitors for colorectal cancer researchgate.net |

| Nitric Oxide Synthases | Neurological Disorders | nNOS inhibitors for neurodegenerative diseases nih.gov |

| Various Parasitic Enzymes | Infectious Diseases | Antiprotozoal agents for neglected tropical diseases tandfonline.com |

| Various Bacterial Enzymes | Infectious Diseases | Antibacterial agents nih.gov |

| Other Enzymes and Receptors | Inflammation, etc. | Wide range of therapeutic applications wikipedia.org |

Application of Advanced Biophysical Techniques to Characterize Molecular Interactions

A deep understanding of the molecular interactions between this compound and its biological target is crucial for rational drug design. Advanced biophysical techniques provide invaluable insights into the thermodynamics, kinetics, and structural basis of these interactions, guiding the optimization of lead compounds. nih.govwhiterose.ac.uk

X-ray crystallography is a powerful technique that can provide a high-resolution, three-dimensional structure of a ligand bound to its protein target. This structural information reveals the precise binding mode of the compound, including the specific amino acid residues involved in the interaction. For pyridin-2-amine derivatives, X-ray crystallography has been instrumental in elucidating the binding modes of inhibitors in the active sites of kinases, confirming their ATP-competitive mechanism of action. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another key biophysical tool for characterizing protein-ligand interactions in solution. nih.gov NMR can be used to identify which parts of the ligand and the protein are involved in the binding event and to determine the structure of the complex. Furthermore, NMR can provide information on the dynamics of the interaction, which can be critical for understanding the mechanism of action. nih.gov

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with a binding event. wikipedia.org From a single ITC experiment, it is possible to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. wikipedia.org This detailed thermodynamic profile provides a comprehensive understanding of the driving forces behind the molecular recognition process. nih.govnih.gov

Surface Plasmon Resonance (SPR) is a label-free optical technique that is widely used to study the kinetics of molecular interactions. nih.gov SPR can provide real-time data on the association and dissociation rates of a ligand binding to its target, which can be crucial for understanding the duration of the biological effect. nih.gov

| Biophysical Technique | Information Provided | Relevance to this compound Research |

| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex. nih.gov | Elucidation of the precise binding mode and key interactions. |

| NMR Spectroscopy | Information on binding site, ligand conformation, and dynamics in solution. nih.gov | Confirmation of target engagement and understanding of dynamic aspects of binding. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (Kd, ΔH, ΔS). wikipedia.orgnih.govnih.gov | A complete thermodynamic profile of the interaction to guide optimization. |

| Surface Plasmon Resonance (SPR) | Kinetic parameters of binding (kon, koff). nih.gov | Understanding the residence time of the compound on its target. |

Development of Multicomponent Reaction Strategies for Complex Pyridine Architectures

The efficient synthesis of diverse libraries of pyridin-2-amine analogues is essential for thorough structure-activity relationship studies. Multicomponent reactions (MCRs) have emerged as powerful tools in medicinal chemistry for the rapid construction of complex molecular architectures from simple starting materials in a single step. The development of novel MCRs for the synthesis of substituted pyridines is an active area of research with significant implications for the discovery of new drug candidates based on the this compound scaffold.

Traditional methods for pyridine synthesis can be lengthy and may not be well-suited for the rapid generation of large compound libraries. In contrast, MCRs offer a more atom-economical and environmentally friendly approach to creating molecular diversity. A number of MCRs for the synthesis of 2-aminopyridines have been reported, often involving the condensation of enaminones, malononitrile, and various primary amines. These reactions can be performed under solvent-free conditions, further enhancing their green chemistry credentials.

The development of new MCRs that allow for the incorporation of a wider range of functional groups and substitution patterns on the pyridine ring is a key objective. This will enable the synthesis of more diverse libraries of this compound analogues, increasing the chances of identifying compounds with improved therapeutic properties.

Furthermore, the integration of MCRs with other modern synthetic technologies, such as flow chemistry and automated synthesis, has the potential to further accelerate the drug discovery process. These integrated platforms can enable the rapid, on-demand synthesis of novel pyridin-2-amine derivatives for biological evaluation.

| Multicomponent Reaction Type | Starting Materials | Advantages |

| Enaminone-based MCRs | Enaminones, malononitrile, primary amines | High efficiency, operational simplicity, solvent-free conditions possible. |

| [2 + 2 + 1 + 1] Cycloadditions | Various simple building blocks | Access to highly substituted pyridines. |

| Aza-Diels-Alder Reactions | Enamines, triazines | Inverse electron demand strategy for pyridine synthesis. |

| Cobalt-mediated [2 + 2 + 2] Cycloadditions | Alkynes, nitriles | A powerful method for the construction of the pyridine ring. |

Q & A

Q. What are the optimal synthetic routes for 6-fluoro-N-(oxan-4-yl)pyridin-2-amine, and how can intermediates be characterized?

Answer: Synthesis typically involves sequential functionalization of pyridine and oxane (tetrahydropyran) moieties. A plausible route includes:

Fluorination : Electrophilic fluorination at the 6-position of pyridin-2-amine using Selectfluor™ or similar reagents under anhydrous conditions .

Coupling : Buchwald-Hartwig amination between 6-fluoropyridin-2-amine and oxan-4-yl bromide, catalyzed by Pd(OAc)₂/Xantphos with t-BuONa as base .

Q. Characterization Methods :

Q. How does the fluorine substituent influence the compound’s electronic properties and solubility?

Answer:

- Electronic Effects : Fluorine’s electronegativity increases the pyridine ring’s electron deficiency, enhancing electrophilic reactivity at adjacent positions. This impacts binding to biological targets (e.g., enzymes with electron-rich active sites) .

- Solubility : Fluorine and the oxane group improve aqueous solubility compared to non-fluorinated analogs. LogP can be estimated via computational tools (e.g., Schrödinger’s QikProp) to predict ~1.8–2.2, indicating moderate lipophilicity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyridin-2-amine derivatives?

Answer: Discrepancies often arise from:

- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH alter protonation states, affecting binding. Standardize assays using TRIS buffer (pH 7.4) and confirm target expression via Western blot .

- Synthetic Purity : Trace impurities (e.g., unreacted oxane intermediates) may confound results. Use preparative HPLC and quantify impurities via LC-MS/MS .

Case Study : In kinase inhibition studies, contradictory IC₅₀ values for similar compounds were traced to residual DMSO in stock solutions. Pre-test DMSO concentration controls are critical .

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

Answer:

- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., TrkA kinase). The oxane group’s conformation (chair vs. boat) affects binding pocket accessibility .

- QSAR Modeling : Train models on fluorinated pyridine datasets to predict bioactivity. Key descriptors include polar surface area (PSA) and H-bond acceptor count .

Example : A QSAR model for triazole-pyridine analogs achieved R² = 0.89 for IC₅₀ prediction, highlighting fluorine’s role in enhancing binding entropy .

Q. What reaction mechanisms explain unexpected byproducts during N-alkylation of pyridin-2-amine derivatives?

Answer: Common side reactions include:

- Over-alkylation : Due to excess oxan-4-yl bromide. Monitor reaction progress via TLC (eluent: 7:3 hexane/EtOAc) and quench with NH₄Cl .

- Ring-Opening of Oxane : Under strong acidic/basic conditions, oxane may hydrolyze to diol. Use mild bases (e.g., K₂CO₃) and anhydrous solvents .

Mechanistic Insight :

DFT calculations show that transition-state stabilization via Pd-mediated C–N coupling minimizes byproduct formation .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.